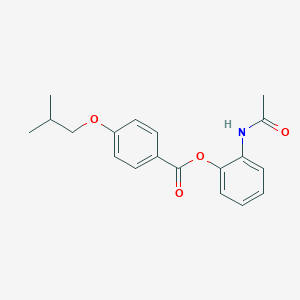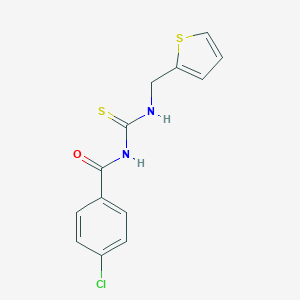
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, also known as CTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTM is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in biological systems. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of histone deacetylases (HDACs), a family of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of prostaglandins, a class of inflammatory mediators, and to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes or proteins. However, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea also has some limitations, such as its potential toxicity and non-specific effects on other enzymes or proteins. Therefore, careful consideration should be given when designing experiments using N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea.
Future Directions
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, including the investigation of its potential as a drug candidate for various diseases, the identification of its molecular targets and pathways, and the development of more efficient synthesis methods. In addition, the use of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea as a tool compound in chemical biology and drug discovery research is expected to continue to expand.
In conclusion, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is needed to fully understand its potential as a drug candidate and tool compound in various scientific research fields.
Synthesis Methods
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-chlorobenzoyl isothiocyanate with 2-thienylmethylamine or the reaction of 4-chlorobenzoyl chloride with 2-thienylmethylisothiourea. The yield and purity of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be improved by using specific reaction conditions and purification methods, such as recrystallization or column chromatography.
Scientific Research Applications
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used in various scientific research fields, including pharmacology, biochemistry, and toxicology. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have potential anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug development. In addition, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used as a tool compound to investigate the role of thiourea derivatives in biological systems, such as the modulation of protein-protein interactions.
properties
Molecular Formula |
C13H11ClN2OS2 |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-chloro-N-(thiophen-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H11ClN2OS2/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16,17,18) |
InChI Key |
QWDLASJXESHFHF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



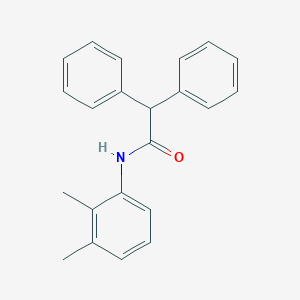
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
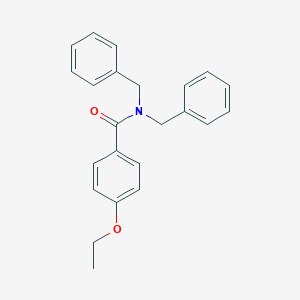
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
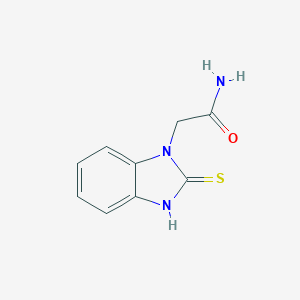
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
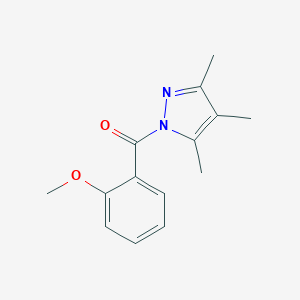
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
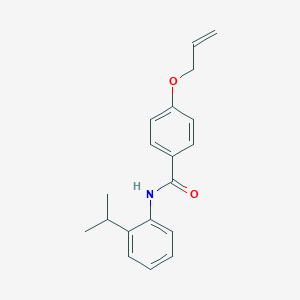
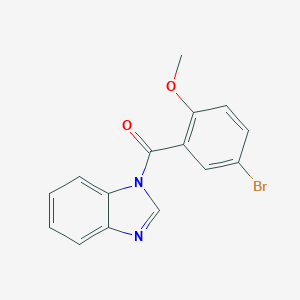
![2-[(2,4-dimethylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B249977.png)
